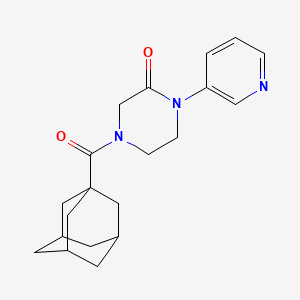

4-(Adamantane-1-carbonyl)-1-(pyridin-3-yl)piperazin-2-one

Description

Historical Development of Adamantane-Piperazine Derivatives

The medicinal chemistry of adamantane derivatives began in the 1960s with the discovery of amantadine (1-aminoadamantane) as an anti-Influenza A agent. The adamantane scaffold’s unique tricyclic structure, characterized by high lipophilicity and metabolic stability, enabled its integration into diverse pharmacophores. Early applications focused on antiviral agents, but subsequent research revealed broader therapeutic potential, including antiparkinsonian, antidiabetic, and anticancer activities.

Piperazine derivatives emerged independently as privileged structures in drug design due to their conformational flexibility, hydrogen-bonding capacity, and favorable pharmacokinetic properties. The fusion of adamantane with piperazine motifs began in the late 20th century, driven by efforts to enhance blood-brain barrier penetration and target affinity. For example, rimantadine, a methylated adamantane derivative, demonstrated improved antiviral efficacy and reduced toxicity compared to amantadine. Hybrid molecules like [4-(adamantane-1-carbonyl)-piperazin-1-yl]-phenyl-methanone (PubChem CID: 2999452) further illustrated the synergy between these scaffolds, showing enhanced binding to neurological and infectious disease targets.

The specific combination of adamantane-1-carbonyl and piperazin-2-one in 4-(adamantane-1-carbonyl)-1-(pyridin-3-yl)piperazin-2-one represents an evolution of this strategy. The piperazin-2-one ring introduces a constrained lactam structure, reducing conformational flexibility while preserving hydrogen-bonding sites. This design balances rigidity and interactivity, optimizing target engagement.

Positioning in Contemporary Medicinal Chemistry Research

In modern drug discovery, this compound occupies a niche in the exploration of multitarget agents. Adamantane derivatives are being reevaluated for applications beyond antivirals, particularly in oncology and neurodegenerative diseases. For instance, adamantane-linked isothiourea derivatives have demonstrated potent anticancer activity against hepatocellular carcinoma by modulating apoptotic pathways. Similarly, piperazine-adamantane hybrids are investigated for their ability to inhibit viral ion channels and neuraminidases.

The pyridin-3-yl substituent in this compound aligns with current trends in fragment-based drug design. Pyridine rings are frequently employed to improve solubility, enhance π-π stacking interactions, and serve as bioisosteres for aromatic amines. In analogs such as 3-{2-[4-(adamantane-1-carbonyl)piperazin-1-yl]-2-oxoethyl}-2,3-dihydro-1,3-benzoxazol-2-one (CAS: 1181536-96-8), similar substitutions have improved target selectivity against kinases and GPCRs.

Structural Significance of the Pyridin-3-yl Substitution

The pyridin-3-yl group at the N-1 position of the piperazin-2-one ring introduces distinct electronic and steric effects. Compared to phenyl or pyridin-2-yl substituents, the pyridin-3-yl orientation places the nitrogen atom at a meta position relative to the piperazine linkage. This arrangement influences dipole interactions and hydrogen-bonding potential, critical for binding to targets like viral glycoproteins or neurotransmitter receptors.

In the context of adamantane-piperazine hybrids, the pyridin-3-yl moiety may act as a pharmacophoric element. For example, in [4-(adamantane-1-carbonyl)-piperazin-1-yl]-phenyl-methanone (PubChem CID: 2999452), the benzoyl group engages in hydrophobic interactions, while the pyridine variant in 4-(1H-indole-2-carbonyl)-1-(pyridin-3-yl)piperazin-2-one (PubChem CID: 126854215) introduces additional hydrogen-bonding capabilities. Computational studies of similar structures suggest that the pyridin-3-yl group’s lone pair electrons participate in charge-transfer complexes, enhancing binding affinity to enzymes like acetylcholinesterase or viral neuraminidases.

Research Trajectory and Scientific Importance

Future research on this compound is likely to focus on three axes: target identification , structure-activity relationship (SAR) optimization , and delivery system development . Preliminary analogs, such as adamantane-linked isothioureas, have shown that minor structural modifications (e.g., alkyl chain length, substituent positioning) dramatically alter biological activity. For this compound, substituting the pyridin-3-yl group with other heteroaromatics (e.g., thiazole, imidazole) could refine target selectivity.

The compound’s adamantane moiety positions it as a candidate for nanoparticle-based delivery systems. Adamantane’s affinity for cyclodextrin cavities has been exploited in supramolecular drug formulations to enhance solubility and controlled release. Coupling this property with the piperazinone-pyridine framework may yield dual-targeting agents capable of crossing biological barriers while maintaining prolonged plasma half-life.

In antiviral research, the resurgence of adamantane derivatives against resistant strains highlights the need for structural innovation. The pyridin-3-yl-piperazin-2-one scaffold could circumvent resistance mechanisms in Influenza A M2 proton channels by introducing alternative binding modes. Similarly, in oncology, adamantane’s role in retinoid receptor modulation suggests potential applications in differentiation therapy.

Properties

IUPAC Name |

4-(adamantane-1-carbonyl)-1-pyridin-3-ylpiperazin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O2/c24-18-13-22(4-5-23(18)17-2-1-3-21-12-17)19(25)20-9-14-6-15(10-20)8-16(7-14)11-20/h1-3,12,14-16H,4-11,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTGSLVTXSJQSDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)CN1C(=O)C23CC4CC(C2)CC(C4)C3)C5=CN=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Adamantane-1-carbonyl)-1-(pyridin-3-yl)piperazin-2-one typically involves multiple steps:

Formation of Adamantane-1-carbonyl Chloride: Adamantane is reacted with thionyl chloride to form adamantane-1-carbonyl chloride.

Nucleophilic Substitution: The adamantane-1-carbonyl chloride is then reacted with 1-(pyridin-3-yl)piperazine in the presence of a base such as triethylamine to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(Adamantane-1-carbonyl)-1-(pyridin-3-yl)piperazin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogenation or metal hydrides such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Alkyl halides in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of N-alkylated derivatives.

Scientific Research Applications

4-(Adamantane-1-carbonyl)-1-(pyridin-3-yl)piperazin-2-one has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential effects on cellular processes.

Mechanism of Action

The mechanism of action of 4-(Adamantane-1-carbonyl)-1-(pyridin-3-yl)piperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane moiety is known for its ability to enhance the lipophilicity of the compound, facilitating its passage through biological membranes. The pyridine ring can interact with aromatic amino acids in proteins, while the piperazine core can form hydrogen bonds with various biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Features

The compound shares structural motifs with several adamantane- and piperazine-containing derivatives, which are often explored for therapeutic applications. Key analogues include:

Pyridine-Based Piperazine Derivatives

- Compounds UDO and UDD [(S)-(4-chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)-piperazin-1-yl)-2-(pyridin-3-yl)ethanone (UDO) and N-[4-(trifluoromethyl)phenyl]-N-[1-[5-(trifluoromethyl)-2-pyridyl]-4-piperidyl]pyridin-3-amine (UDD)]: Structural Similarities: Both contain pyridin-3-yl and piperazine groups. Biological Activity: These compounds inhibit the non-azolic CYP51 enzyme and demonstrate efficacy against Trypanosoma cruzi (Chagas disease), comparable to the antifungal drug posaconazole .

Adamantane-Piperazine Hybrids

- 3-(Adamantan-1-yl)-1-[(4-ethylpiperazin-1-yl)methyl]-4-[(E)-(4-hydroxybenzylidene)amino]-1H-1,2,4-triazole-5(4H)-thione: Structural Features: Combines adamantane with a triazole-thione ring and a hydroxybenzylidene substituent. Its crystal structure reveals hydrogen-bonded chains (O–H⋯N) and C–H⋯S/O interactions, which may influence solubility and stability . Synthesis: Prepared via condensation of 3-(1-adamantyl)-4-(4-hydroxybenzylideneamino)-4H-1,2,4-triazole-5-thiol with 1-ethylpiperazine and formaldehyde, yielding a melting point of 436–438 K .

3-(Adamantan-1-yl)-1-[(4-benzyl-piperazin-1-yl)methyl]-4-phenyl-1H-1,2,4-triazole-5(4H)-thione :

Comparative Analysis Table

Pharmacological Implications

- Target Specificity : The pyridin-3-yl group in the target compound may mimic UDO/UDD’s mechanism of CYP51 inhibition, but the adamantane-1-carbonyl group could alter binding kinetics or bioavailability.

- Structural Advantages : Adamantane’s rigidity may enhance blood-brain barrier penetration compared to less bulky analogues, though this requires experimental validation.

Biological Activity

4-(Adamantane-1-carbonyl)-1-(pyridin-3-yl)piperazin-2-one is a synthetic organic compound characterized by its unique structural features, combining an adamantane moiety, a pyridine ring, and a piperazine core. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of neurological disorders and other therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 268.35 g/mol. The compound's structure is pivotal in determining its biological activity, with the adamantane component enhancing lipophilicity, facilitating membrane permeability, while the pyridine ring can interact with biological targets through π-stacking and hydrogen bonding.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 268.35 g/mol |

| CAS Number | 2097926-69-5 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The adamantane moiety enhances the compound's ability to traverse biological membranes, while the pyridine ring engages in noncovalent interactions with aromatic amino acids in proteins. The piperazine core contributes to the compound's ability to form hydrogen bonds, which are crucial for binding affinity and specificity towards target sites.

Pharmacological Potential

Recent studies have indicated that this compound exhibits promising pharmacological properties:

- Antidepressant Activity : Research suggests that this compound may modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, making it a candidate for antidepressant development.

- Antidiabetic Effects : Preliminary studies have shown that related compounds exhibit hypoglycemic activity, indicating potential applications in managing diabetes through inhibition of key metabolic enzymes like 11β-HSD1 .

- Neuroprotective Properties : The compound's ability to inhibit acetylcholinesterase (AChE) suggests potential use in treating Alzheimer's disease by enhancing cholinergic signaling .

In Vitro and In Vivo Studies

In vitro assays have demonstrated that this compound can effectively inhibit key enzymes involved in neurotransmitter metabolism. In vivo studies using animal models have shown significant improvements in behavioral outcomes associated with anxiety and depression when treated with this compound.

Study on Antidiabetic Activity

A study involving diabetic rats evaluated the hypoglycemic effects of similar adamantane-based compounds, revealing that at a dosage of 10 mg/kg, these compounds significantly reduced blood glucose levels compared to controls. The mechanism was hypothesized to involve inhibition of 11β-HSD1, which plays a critical role in glucose metabolism .

Neuroprotective Mechanisms

Another research effort focused on the neuroprotective effects of related compounds against neurodegeneration. The results indicated that these compounds could prevent neuronal cell death induced by oxidative stress, potentially through antioxidant mechanisms .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds:

| Compound | Biological Activity | Binding Affinity (kcal/mol) |

|---|---|---|

| 4-(Adamantane-1-carbonyl)-1-(pyridin-2-yl)piperazin-2-one | Moderate Antidepressant | -7.50 |

| 4-(Adamantane-1-carbonyl)-1-(quinolin-3-yl)piperazin-2-one | Antidiabetic | -8.00 |

This table highlights how positional isomerism affects binding affinity and pharmacological profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.